Lipophilicity and Polar Surface Area Divergence from the Unsubstituted Indole-Benzenesulfonamide Core
The target compound 500870-88-2 exhibits a computed LogP of 6.58, in stark contrast to the LogP of 2.4 for the des-chlorophenyl analog 4-(1H-indol-2-yl)benzenesulfonamide [1]. The polar surface area (PSA) values are nearly identical (84.33 Ų vs. 84.3 Ų), confirming that the lipophilicity increase is driven exclusively by the addition of the 4-chlorophenyl group, not by changes in hydrogen-bonding capacity [1].
| Evidence Dimension | Computed LogP and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 6.58; PSA = 84.33 Ų |
| Comparator Or Baseline | 4-(1H-indol-2-yl)benzenesulfonamide (PubChem CID 127029020): LogP = 2.4; PSA = 84.3 Ų |
| Quantified Difference | Δ LogP = +4.18 (174% increase in lipophilicity) |
| Conditions | Computed values; LogP determined by XLogP3 algorithm for comparator and ChemSrc computation for target compound. |
Why This Matters
A 174% increase in LogP substantially alters membrane permeability, tissue distribution, and non-specific protein binding—properties critical for cell-based assay design, in vivo pharmacokinetic studies, and medicinal chemistry optimization campaigns.
- [1] PubChem. 4-(1H-Indol-2-yl)benzenesulfonamide, CID 127029020, XLogP3 2.4, PSA 84.3. https://pubchem.ncbi.nlm.nih.gov/compound/127029020 (accessed 2026-05-10). View Source
